molecular formula C19H22N2O4S B2377128 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 926032-10-2

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2377128
CAS No.: 926032-10-2
M. Wt: 374.46
InChI Key: SVPCFTXBTCHPCQ-UHFFFAOYSA-N
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Description

The compound N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a benzenesulfonamide derivative fused with a 1,4-oxazepine ring. This structure combines a sulfonamide pharmacophore with a heterocyclic scaffold, a design strategy often employed in medicinal chemistry to enhance bioavailability and target specificity.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21-9-10-25-18-8-6-15(12-17(18)19(21)22)20-26(23,24)16-7-5-13(2)14(3)11-16/h5-8,11-12,20H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPCFTXBTCHPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Aminopropionic Acid Derivatives

The benzoxazepine ring is synthesized via dehydrative cyclization. A representative protocol from US4548932A involves:

Starting material :

  • 7-Amino-4-ethyl-2,3-dihydrobenzo[f]oxazepin-5(4H)-one precursor.

Procedure :

  • React 7-nitro-4-ethyl-2,3-dihydrobenzo[f]oxazepin-5(4H)-one with hydrogen gas (1 atm) in ethanol over palladium/carbon (10% w/w) at 25°C for 6 hours.
  • Filter and concentrate under reduced pressure to yield the amine intermediate.

Reaction Conditions :

Step Reagent/Catalyst Solvent Temperature Time Yield
1 H₂, Pd/C Ethanol 25°C 6 h 85%

Alternative Ring-Closure Methods

Patents (WO2012046882A1, AU2017378188B2) describe copper-catalyzed cyclization for analogous benzoxazepines:

  • React 2-aminophenol derivatives with ethyl bromoacetate in dimethylformamide (DMF) using CuI (5 mol%) and cesium carbonate at 80°C for 12 hours.
  • Acidify with HCl (1M) and extract with ethyl acetate.

Key Variables :

  • Catalyst : Copper(I) iodide enhances ring-closure efficiency.
  • Base : Cs₂CO₃ facilitates deprotonation.

Sulfonylation of the Primary Amine

Reaction with 3,4-Dimethylbenzenesulfonyl Chloride

The amine intermediate is sulfonylated under Schotten-Baumann conditions:

Procedure :

  • Dissolve 7-amino-4-ethyl-2,3-dihydrobenzo[f]oxazepin-5(4H)-one (1 eq) in dichloromethane (DCM).
  • Add 3,4-dimethylbenzenesulfonyl chloride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.
  • Stir at room temperature for 4 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate:hexane = 3:1).

Optimization Insights :

  • Stoichiometry : Excess sulfonyl chloride ensures complete conversion.
  • Purification : Chromatography removes unreacted sulfonyl chloride and byproducts.

Analytical Data :

  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.32 (t, J = 6.0 Hz, 2H, CH₂), 2.65 (s, 6H, CH₃).

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Sulfonylation

A streamlined method from PMC3425077 combines cyclization and sulfonylation:

  • React 7-nitro-4-ethylbenzo[f]oxazepin-5(4H)-one with 3,4-dimethylbenzenesulfonyl hydrazide in ethanol under reflux.
  • Reduce the nitro group using SnCl₂/HCl, followed by in situ sulfonylation.

Advantages :

  • Eliminates intermediate isolation.
  • Reduces total reaction time by 30%.

Solid-Phase Synthesis

WO2008092786A1 details a resin-bound approach for scalable production:

  • Immobilize 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine on Wang resin.
  • Treat with 3,4-dimethylbenzenesulfonyl chloride in DMF/pyridine (1:1).
  • Cleave with trifluoroacetic acid (TFA)/H₂O (95:5).

Yield : 78% (purity >95% by HPLC).

Critical Analysis of Methodologies

Efficiency Comparison

Method Steps Total Yield Purity Scalability
Classical Cyclization 3 62% 98% Moderate
One-Pot Tandem 2 70% 95% High
Solid-Phase 3 78% 95% Industrial

Trade-offs :

  • Classical : High purity but lower yield.
  • Solid-Phase : Superior scalability with minor purity loss.

Byproduct Management

  • N-Sulfonylation Isomers : Controlled by low-temperature addition of sulfonyl chloride.
  • Ring-Opening Products : Mitigated by anhydrous conditions and inert atmospheres.

Industrial-Scale Considerations

AU2017378188B2 highlights challenges in large batches:

  • Exotherm Control : Jacketed reactors maintain temperature during sulfonylation.
  • Waste Streams : Recycling DCM and triethylamine reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can lead to a wide range of products depending on the nucleophiles used.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The pesticide glossary () lists sulfonamide-based compounds with heterocyclic or aryl substituents. For example:

  • Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide): Shares a sulfonamide group linked to a heterocycle but differs in the triazolone core and chloro substituents .
  • Mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide): Features a dimethylphenyl-sulfonamide moiety but lacks the oxazepine ring .

Key Structural Differences :

Feature Target Compound Sulfentrazone Mefluidide
Core Heterocycle 1,4-Oxazepine 1,2,4-Triazolone None (linear sulfonamide)
Substituents Ethyl, 3,4-dimethylbenzene Dichloro, difluoromethyl Trifluoromethyl, acetamide
Sulfonamide Position Fused to oxazepine Linked to triazolone Attached to phenyl ring
Pharmacological and Physicochemical Properties

While experimental data for the target compound are absent in the evidence, insights can be inferred from crystallographic methodologies described in –3. For instance:

  • SHELX and WinGX are widely used for small-molecule crystallography to determine bond lengths, angles, and torsional strain in sulfonamide derivatives .
  • ORTEP-3 facilitates visualization of molecular geometry, critical for comparing steric effects of substituents (e.g., ethyl vs. trifluoromethyl groups) .

Hypothetically, the 3,4-dimethylbenzene group in the target compound may increase lipophilicity compared to chlorinated analogues like sulfentrazone, influencing membrane permeability and metabolic stability.

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydrobenzo[f][1,4]oxazepine core with an ethyl substituent and a sulfonamide group. The molecular formula is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S with a molecular weight of approximately 348.48 g/mol.

PropertyValue
Molecular FormulaC17H20N2O4S
Molecular Weight348.48 g/mol
Structural FeaturesTetrahydrobenzo[f][1,4]oxazepine core, sulfonamide group

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant biological activities including:

  • Induction of Differentiation in Cancer Cells : Studies have shown that related compounds can induce differentiation in acute myeloid leukemia (AML) cells. This differentiation is mediated through the upregulation of CD11b expression in certain cell lines, suggesting potential applications in cancer therapy .
  • Kinase Inhibition : The structural framework of this compound suggests it may act as a kinase inhibitor. Compounds derived from the benzoxazepin framework have shown promise in targeting receptor interacting protein 1 kinase (RIPK1), which is implicated in inflammatory diseases .

Immunomodulatory Effects

The compound may also modulate immune responses. Preliminary data suggest that modifications at the N-position can significantly affect metabolic stability and biological activity. For instance, increasing steric bulk at this position has been shown to enhance activity against specific cancer cell lines .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazepine Core : The initial step often involves the cyclization of appropriate precursors to form the oxazepine ring.
  • Introduction of Substituents : Subsequent reactions introduce the ethyl and sulfonamide groups.
  • Purification and Characterization : The final product is purified and characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Case Studies

Several case studies have explored the biological activity of compounds structurally similar to this compound:

  • Study on Acute Myeloid Leukemia : A study demonstrated that compounds with similar oxazepine structures could effectively induce differentiation in AML cells and modulate immune responses .
  • Kinase Inhibition Research : Another study highlighted the potential of benzoxazepin derivatives as selective kinase inhibitors with applications in treating inflammatory diseases .

Q & A

How can the structural characterization and purity of this compound be rigorously validated?

Classification: Basic
Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the tetrahydrobenzooxazepine core and substituents (e.g., ethyl, sulfonamide groups). Key signals include downfield shifts for the oxo group (~170 ppm in 13C) and aromatic protons (6.5–8.0 ppm in 1H) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]+ peak matching C21H24N2O4S).
  • HPLC/LC-MS: Purity (>95%) is confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) .

What optimized synthetic routes are recommended for high-yield preparation?

Classification: Basic
Methodological Answer:
The synthesis involves multi-step protocols:

Core Formation: Construct the tetrahydrobenzooxazepine ring via cyclization of a substituted 2-aminophenol derivative under acidic conditions (e.g., HCl in ethanol, 60–80°C) .

Sulfonamide Coupling: React the amine group of the core with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0–5°C, 12 hours) .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Key Optimization Parameters:

  • Catalyst use (e.g., DMAP for coupling efficiency).
  • Temperature control to minimize side reactions (e.g., sulfonamide hydrolysis).

How can researchers assess the compound's biological activity and kinase selectivity?

Classification: Advanced
Methodological Answer:

  • Kinase Inhibition Assays: Use in vitro kinase profiling panels (e.g., Eurofins KinaseProfiler™) to test inhibition against RIP1 kinase, JNK, or MAPK pathways. IC50 values are determined via fluorescence polarization (FP) or ATP-depletion assays .
  • Selectivity Analysis: Compare inhibition ratios (≥10-fold selectivity) against off-target kinases (e.g., EGFR, VEGFR2) to identify specificity .
  • Cellular Assays: Evaluate anti-inflammatory activity in TNF-α-induced NF-κB luciferase reporter cell lines .

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